molecular formula C24H18F3N5O3 B2776478 2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207041-31-3

2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

货号: B2776478
CAS 编号: 1207041-31-3
分子量: 481.435
InChI 键: QGCNJQBBXBTZSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at two critical positions:

  • Position 2: A 3,4-dimethylphenyl group, contributing steric bulk and hydrophobicity.
  • Position 5: A methylene-linked 1,2,4-oxadiazole ring bearing a 4-(trifluoromethoxy)phenyl moiety, introducing strong electron-withdrawing and lipophilic characteristics.

属性

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O3/c1-14-3-4-17(11-15(14)2)19-12-20-23(33)31(9-10-32(20)29-19)13-21-28-22(30-35-21)16-5-7-18(8-6-16)34-24(25,26)27/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNJQBBXBTZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic derivative of the pyrazolo[1,5-a]pyrazin framework, which has garnered attention for its potential biological activities, particularly in anticancer applications. This article synthesizes available research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[1,5-a]pyrazin core.
  • Substituents including a trifluoromethoxy group and a dimethylphenyl moiety.
  • An oxadiazole ring that may contribute to its biological properties.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves reactions such as:

  • Microwave-assisted synthesis for enhanced yields and reduced reaction times.
  • Characterization methods including IR spectroscopy, NMR spectroscopy, and X-ray diffraction to confirm structural integrity.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. Notably:

  • Inhibition of Lung Cancer Cells : Studies have shown that certain derivatives can inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The mechanism involves modulation of autophagy and cell cycle arrest at the G1 phase .
CompoundCell LineIC50 (µM)Mechanism
3oA5497.2Autophagy modulation
3e-hH129910.0Apoptosis induction

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl rings significantly influence biological activity:

  • Compounds with electron-withdrawing groups (like trifluoromethoxy) generally enhance anticancer activity.
  • The presence of hydrophilic groups can also improve solubility and bioavailability, enhancing therapeutic efficacy .

Case Studies

A series of case studies have explored the efficacy of similar pyrazolo derivatives:

  • Case Study on A549 Cells : A derivative was found to induce apoptosis in A549 cells with an IC50 value of 7.2 µM. The study emphasized the importance of specific substituents in enhancing cytotoxic effects.
  • Mechanistic Insights : Research has shown that some derivatives can cause G1-phase cell cycle arrest in H1299 cells while inducing apoptosis in H322 cells, suggesting varied mechanisms based on structural differences .

科学研究应用

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These derivatives are synthesized using microwave-assisted methods or traditional heating techniques, which often yield high purity and structural integrity as confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry .

Key Steps in Synthesis

  • Formation of Pyrazolo[1,5-a]pyrazin-4(5H)-one : The initial step involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amines under controlled conditions.
  • Substitution Reactions : The introduction of trifluoromethoxy and oxadiazole moieties is achieved through nucleophilic substitutions on the pyrazole ring.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of lung cancer cell lines such as A549 and H322 in a dose-dependent manner .

Case Study: Inhibition of A549 Cells

  • Compound Tested : 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (analogous to the compound ).
  • Results : Significant inhibition of cell proliferation was observed, suggesting a potential mechanism involving autophagy modulation .

Antimicrobial Activity

The compound also shows significant antimicrobial properties against various pathogens. A study indicated that certain derivatives could effectively inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans .

Case Study: Antimicrobial Screening

  • Methodology : Agar well diffusion method was employed to assess the antimicrobial activity.
  • Findings : The minimum inhibitory concentration (MIC) values were determined, showing that some derivatives outperformed conventional antibiotics .

Pharmacokinetics and Drug Development

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Recent studies have indicated rapid clearance rates in vivo, with half-lives significantly shorter than desired for effective treatment regimens .

Pharmacokinetic Insights

  • Rapid Clearance : Initial studies showed a half-life of approximately 10 minutes post intravenous administration.
  • Comparative Analysis : Analog compounds demonstrated improved pharmacokinetics, suggesting modifications to enhance stability and bioavailability may be necessary .

相似化合物的比较

Research Findings and Implications

Structural Activity Relationships (SAR)

  • Position 2 : Aryl groups with electron-donating substituents (e.g., methyl in the target compound) improve receptor interaction compared to halogens .
  • Position 5 : Bulky, lipophilic groups (e.g., trifluoromethoxyphenyl-oxadiazole) enhance bioavailability but may reduce solubility .
  • Oxadiazole vs. Triazole : Oxadiazole rings (as in the target compound) offer greater metabolic stability than triazoles due to reduced enzymatic cleavage .

常见问题

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, including oxadiazole ring formation and coupling of pyrazolo[1,5-a]pyrazinone intermediates. Key steps include:

  • Oxadiazole synthesis : Cyclization of amidoximes with activated carboxylic acid derivatives under reflux (e.g., DMF, 100–120°C) .
  • Coupling reactions : Use of coupling agents like EDC/HOBt for amide bond formation between intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on solvent choice (polar aprotic solvents for oxadiazole formation), temperature control, and catalyst screening (e.g., ZnCl₂ for cyclization) .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic ring coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can initial biological activity screening be designed to prioritize this compound for further study?

  • In vitro assays : Test against cancer cell lines (e.g., A549, MCF-7) using MTT assays to determine IC₅₀ values .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or microbial targets (e.g., bacterial β-lactamases) at 10 µM .
  • Dose-response curves : Use 3–5 concentrations in triplicate to assess potency and selectivity .

Advanced Research Questions

Q. How can low yields during oxadiazole ring formation be systematically addressed?

  • Solvent optimization : Replace DMF with toluene for better cyclization efficiency .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate reaction rates .
  • Reagent stoichiometry : Adjust amidoxime-to-acyl chloride ratios (1:1.2) to minimize side products .

Q. How should discrepancies between in vitro and cellular activity data be resolved?

  • Assay validation : Confirm compound stability in cell culture media (e.g., LC-MS to detect degradation) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
  • Orthogonal assays : Compare results from fluorescence-based and radiometric enzyme assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies on substituent variations?

  • Substituent libraries : Synthesize analogs with modified aryl groups (e.g., replacing trifluoromethoxy with ethoxy) .
  • Biological testing : Rank analogs by IC₅₀ against primary targets and counter-screens for toxicity (e.g., HEK293 cells) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to correlate substituent bulk with binding affinity .

Q. How can the mechanism of action be elucidated for this compound?

  • Target identification : Perform kinome-wide profiling (e.g., KINOMEscan) or thermal shift assays .
  • Binding kinetics : Use surface plasmon resonance (SPR) to measure association/dissociation rates .
  • Gene expression analysis : RNA-seq to identify pathways modulated by treatment (e.g., autophagy, apoptosis) .

Q. What computational methods predict the compound’s bioactive conformation and solubility?

  • Molecular dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess conformational stability .
  • LogP calculation : Use Schrödinger’s QikProp to estimate octanol/water partitioning .
  • Solubility prediction : Apply Hansen solubility parameters (HSPiP software) .

Q. How is X-ray crystallography utilized to resolve the compound’s 3D structure?

  • Crystallization : Optimize vapor diffusion (e.g., methanol/water) to grow single crystals .
  • Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution diffraction .
  • Refinement : SHELXL for structure solution; validate with R-factors < 0.05 .

Q. What methodologies assess metabolic stability and metabolite identification?

  • Liver microsomal assays : Incubate with NADPH and LC-MS/MS to measure t₁/₂ .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Metabolite profiling : HRMS/MS with Mass Frontier to identify hydroxylation or demethylation products .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。